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molecular formula C10H12N2O2 B8480356 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile

4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile

Cat. No. B8480356
M. Wt: 192.21 g/mol
InChI Key: UDZJFMWGZYXJMG-UHFFFAOYSA-N
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Patent
US06291475B1

Procedure details

IPA (300 mL) was added to a stirred suspension of 4-(2-oxiranylmethoxy)benzonitrile (100 g; 571 mmol; see Example A above) in NH3 (500 mL; conc.), and the reaction mixture was stirred at rt. for 3 days. The precipitate was filtered off and the residue concentrated and recrystallized from MeCN to give the sub-title compound in a 46% yield.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
46%

Identifiers

REACTION_CXSMILES
CC(O)C.[O:5]1[CH2:7][CH:6]1[CH2:8][O:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1.[NH3:18]>>[C:14]([C:13]1[CH:16]=[CH:17][C:10]([O:9][CH2:8][CH:6]([OH:5])[CH2:7][NH2:18])=[CH:11][CH:12]=1)#[N:15]

Inputs

Step One
Name
Quantity
300 mL
Type
reactant
Smiles
CC(C)O
Name
Quantity
100 g
Type
reactant
Smiles
O1C(C1)COC1=CC=C(C#N)C=C1
Name
Quantity
500 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the residue concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from MeCN

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(#N)C1=CC=C(OCC(CN)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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